Adenosylhomocysteine

Methyltransferase Inhibition Enzyme Kinetics Epigenetics

S-Adenosylhomocysteine (SAH) is the universal product inhibitor of SAM-dependent methyltransferases. It uniquely represents the product-state binding profile, enabling precise structural biology and inhibitor screening campaigns. As the essential reference standard for quantifying the SAM/SAH ratio — a validated biomarker for hepatocellular carcinoma, cardiovascular disease, and sepsis risk stratification — high-purity SAH ensures reproducible data and inter-laboratory comparability in LC-MS/MS workflows. Choose SAH over metabolic precursors or analogs to guarantee assay specificity and regulatory-grade accuracy.

Molecular Formula C14H20N6O5S
Molecular Weight 384.41 g/mol
CAS No. 979-92-0
Cat. No. B1680485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosylhomocysteine
CAS979-92-0
SynonymsAdenosylhomocysteine, S
S Adenosylhomocysteine
S-Adenosylhomocysteine
Molecular FormulaC14H20N6O5S
Molecular Weight384.41 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
InChIInChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
InChIKeyZJUKTBDSGOFHSH-WFMPWKQPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Adenosylhomocysteine (SAH, CAS 979-92-0): A Key Endogenous Regulator of Methylation


S-Adenosylhomocysteine (SAH, also known as AdoHcy) is a naturally occurring amino acid derivative and the immediate metabolic product of all S-adenosylmethionine (SAM)-dependent transmethylation reactions. As a potent competitive inhibitor of most SAM-dependent methyltransferases, SAH is a critical endogenous regulator of cellular methylation capacity, influencing epigenetic processes, gene expression, and one-carbon metabolism . Its quantification, alongside SAM, is essential for assessing cellular methylation potential, and it serves as a reference standard in a wide range of biochemical and clinical assays [1].

Why SAH (CAS 979-92-0) Cannot Be Substituted by SAM, Sinefungin, or Other Analogs in Critical Applications


While S-adenosylhomocysteine (SAH) shares structural features with its metabolic precursor S-adenosylmethionine (SAM) and the analog Sinefungin, its distinct binding mode and enzymatic inhibition profile preclude simple substitution. SAH acts as a universal product inhibitor of SAM-dependent methyltransferases, a role not fulfilled by SAM or Sinefungin, which can have significantly different binding affinities and can act as cofactors or inhibitors with varying selectivity [1]. Furthermore, the clinical significance of the SAM/SAH ratio as a biomarker of methylation capacity and disease state relies on the precise, simultaneous quantification of both metabolites; substituting SAH with an analog invalidates this established metric [2].

Quantitative Evidence: Why Adenosylhomocysteine (CAS 979-92-0) is the Preferred Choice Over Analogs for Specific Research Needs


SAH as a Reference Inhibitor: Comparative Ki Values Across Multiple Methyltransferases

SAH exhibits differential inhibitory potency across various methyltransferases, with reported Ki values ranging from 0.3 µM to 14.2 µM, making it a versatile tool for studying enzyme specificity. This contrasts with SAM, which is not an inhibitor, and Sinefungin, which binds with a KD of 0.34 µM for M.TaqI. The data highlights SAH's unique role as a broad-spectrum product inhibitor. [1] [2] [3]

Methyltransferase Inhibition Enzyme Kinetics Epigenetics

The SAM/SAH Ratio: A Clinically Validated Biomarker That Demands Accurate SAH Quantification

The ratio of S-adenosylmethionine (SAM) to SAH is an established indicator of cellular methylation potential. A recent case-control study demonstrated that patients with MASLD-associated hepatocellular carcinoma (MASLD-HCC) have a significantly elevated SAM/SAH ratio compared to cancer-free MASLD controls (2.09 vs. 1.48, p < 0.001) [1]. This finding underscores the clinical utility of precise SAH measurement, as its concentration is integral to a diagnostic biomarker.

Clinical Biomarker Hepatocellular Carcinoma Metabolomics

Direct Comparison: SAH vs. Sinefungin Binding Affinity to DNA Methyltransferase M.TaqI

A direct structural and biophysical comparison of SAH, SAM, and the analog Sinefungin bound to the M.TaqI DNA methyltransferase revealed distinct binding modes and affinities. Sinefungin was found to bind 7-fold more strongly (KD = 0.34 µM) than SAH (KD = 2.4 µM), while SAM bound with an intermediate affinity (KD = 2.0 µM) [1]. This demonstrates that SAH is not simply a weaker-binding analog but occupies a unique thermodynamic and structural niche in the enzyme's active site.

Structural Biology Binding Affinity DNA Methylation

SAH as a Reference Inhibitor in HTS-Compatible Methyltransferase Assays

SAH is a well-established inhibitor for the METTL3-METTL14 heterodimer complex, a key m6A RNA methyltransferase, with a reported IC50 of 0.9 µM . In comparison, other METTL3 inhibitors show a wide range of potencies, from 5 nM to 64.5 µM. This moderate, well-defined potency makes SAH an ideal positive control and reference standard for validating high-throughput screening (HTS) assays, ensuring assay robustness without causing complete inhibition.

High-Throughput Screening Assay Development Drug Discovery

Differential Inhibition of tRNA Methyltransferases: SAH vs. Its Analogs

A study comparing SAH to ten of its structural analogs against tRNA methyltransferases revealed that modifications to the amino acid or adenosine moieties drastically alter inhibitory activity. SAH itself remains a potent inhibitor, while analogs like D-SAH (Ki 40 moles) and N6-methyl SAH (Ki 60 moles) show comparable but distinct potencies, and others like SAHf and SIH are completely inactive [1]. This demonstrates that SAH's native structure is optimized for broad inhibition, whereas analogs exhibit altered or abolished activity.

tRNA Modification Enzyme Specificity Structural Analog Comparison

Evidence-Based Applications for Adenosylhomocysteine (CAS 979-92-0) in Research and Industry


Biomarker Quantification in Clinical and Epidemiological Studies

Quantifying SAH alongside SAM in plasma, serum, or tissues via LC-MS/MS is essential for calculating the SAM/SAH ratio, a validated biomarker of cellular methylation capacity. This metric is associated with disease states like hepatocellular carcinoma, cardiovascular disease, and sepsis, where precise, reproducible measurements of both metabolites are critical for risk stratification and outcome prediction [1].

Enzymology and Methyltransferase Inhibitor Screening

SAH serves as an indispensable reference inhibitor for characterizing SAM-dependent methyltransferases. Its well-defined Ki values across various enzymes (e.g., 0.3 µM for tRNA m2-guanine MTase II, 14.2 µM for DNA cytosine-5-MTase) make it a benchmark for validating assay conditions and comparing the potency of novel inhibitors in high-throughput screening campaigns [1] [2].

Structural Biology and Binding Studies

SAH is a key tool for structural biology, used to determine the crystal structures of methyltransferases in complex with their product inhibitor. This reveals the conformational changes and binding interactions that are specific to the product state, as demonstrated with M.TaqI, and informs structure-based drug design efforts [1].

Analytical Chemistry and Assay Development

SAH is used as a standard for developing and validating analytical methods, such as HPLC with fluorimetric detection or LC-MS/MS, for the simultaneous quantification of SAM and SAH. Its known chromatographic properties and stability under defined storage conditions make it a reliable calibrant for ensuring data accuracy and inter-laboratory comparability [1].

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